molecular formula C12H17NO2 B7474848 N,N-diethyl-2-hydroxy-5-methylbenzamide

N,N-diethyl-2-hydroxy-5-methylbenzamide

Cat. No.: B7474848
M. Wt: 207.27 g/mol
InChI Key: BNZLUVRRQMBWEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-5-methylbenzamide is a benzamide derivative featuring a hydroxyl group at position 2, a methyl group at position 5 on the benzene ring, and diethyl substituents on the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

N,N-diethyl-2-hydroxy-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZLUVRRQMBWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydroxy-5-methylbenzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Esterification: 2-hydroxy-5-methylbenzoic acid is first esterified using an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid.

    Amidation: The resulting ester is then reacted with diethylamine in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of N,N-diethyl-2-hydroxy-5-methylbenzylamine.

    Substitution: Formation of substituted derivatives, such as 2-hydroxy-5-methyl-3-nitrobenzamide.

Scientific Research Applications

N,N-diethyl-2-hydroxy-5-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-diethyl-2-hydroxy-5-methylbenzamide with structurally related benzamides, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Notes
This compound Diethylamide, OH (C2), Me (C5) ~223 (calculated) Amide, Hydroxyl, Methyl Likely from 2-hydroxy-5-methylbenzoic acid and diethylamine Hypothesized for drug design or catalysis
N-(2-Hydroxy-5-methylphenyl)-2-methoxybenzamide Methoxy (C2'), OH (C2), Me (C5) 257.28 Amide, Methoxy, Hydroxyl Unspecified (commercially available) Supplier data listed; potential precursor for pharmaceuticals
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N,O-bidentate group Not reported Amide, Hydroxyl, Tertiary alcohol 3-Me benzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization
2-Hydroxy-5-nitro-N-phenylbenzamide NO₂ (C5), OH (C2), phenylamide 258.23 Amide, Nitro, Hydroxyl Precursor for benzoxazepines Electronic effects of nitro group studied
N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide Bulky dibenzocycloheptenyl group 432.50 Amide, Cycloheptenyl, Methyl Multi-step condensation Structural complexity for bioactivity studies

Key Comparison Points:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methyl group (C5) in the target compound is electron-donating, enhancing ring stability, whereas nitro groups (e.g., ) are strongly electron-withdrawing, altering reactivity in electrophilic substitutions.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for simpler benzamides, such as coupling 2-hydroxy-5-methylbenzoic acid with diethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt, as in ). In contrast, N,O-bidentate derivatives () require amino alcohols for directed C–H activation.

Structural and Crystallographic Features :

  • Hydroxyl groups at position 2 facilitate hydrogen bonding, as seen in crystal structures of analogs (e.g., ). Diethyl groups may disrupt crystal packing compared to methoxy or smaller substituents, affecting melting points and solubility.

Biological and Catalytic Relevance :

  • N,O-Bidentate benzamides () are effective directing groups in metal-catalyzed reactions, whereas bulky derivatives () are tailored for receptor targeting. The target compound’s diethyl groups may limit coordination to metals but enhance membrane permeability in drug candidates.

Research Findings and Implications

  • Hydrogen Bonding : The hydroxyl group at position 2 in benzamides is critical for intermolecular interactions, as demonstrated by the crystal structure of 2-hydroxy-5-nitro-N-phenylbenzamide (R factor = 0.044, ). Diethyl substituents may reduce this effect but improve pharmacokinetic properties.
  • Electronic Modulation : Nitro groups () and methoxy substituents () exhibit contrasting electronic effects, influencing reaction pathways in synthesis and biological activity.
  • Steric Considerations : Bulky groups (e.g., ) hinder rotational freedom, which can be leveraged in designing conformationally restricted drugs or catalysts.

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